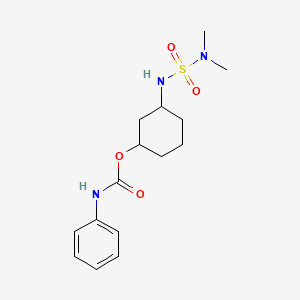

3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-(dimethylsulfamoylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-18(2)23(20,21)17-13-9-6-10-14(11-13)22-15(19)16-12-7-4-3-5-8-12/h3-5,7-8,13-14,17H,6,9-11H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUORTDQNNOZHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Aminocyclohexanol Derivatives

The cyclohexanol scaffold is typically functionalized via nitration followed by catalytic hydrogenation. For instance:

Sulfamoylation of the Amino Group

Introducing the N,N-dimethylsulfamoyl group requires careful reagent selection:

- Reagents : N,N-Dimethylsulfamoyl chloride (1.2 equiv) in dichloromethane

- Conditions : Triethylamine (2.5 equiv), 0°C → room temperature, 12 h

- Yield : 82–85%

This step demands anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The resulting 3-((N,N-dimethylsulfamoyl)amino)cyclohexanol is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Carbamate Formation Strategies

The critical carbamate linkage is established through two primary routes:

Phosgene-Based Carbamation

Reaction Scheme :

$$ \text{3-((N,N-Dimethylsulfamoyl)amino)cyclohexanol} + \text{Phosgene} \rightarrow \text{Chloroformate intermediate} \xrightarrow{\text{Aniline}} \text{Target Compound} $$

- Generate the chloroformate intermediate by reacting the alcohol with triphosgene (0.33 equiv) in toluene at 40°C.

- Add aniline (1.1 equiv) and stir at 25°C for 6 h.

- Yield : 74% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Key Advantages :

- High atom economy

- Scalable to multigram quantities

Carbonyldiimidazole (CDI)-Mediated Coupling

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous acetonitrile |

| Base | Potassium phosphate tribasic (1.5 equiv) |

| Temperature | 65–70°C |

| Reaction Time | 19 h |

| Workup | Distillation, aqueous washes, crystallization |

| Yield | 78% |

This method avoids phosgene handling but requires stringent moisture control. CDI activates the alcohol, forming an imidazolide intermediate that reacts efficiently with aniline.

Stereochemical Considerations and Resolution

The cyclohexyl ring introduces potential stereoisomerism. Crystallographic data for analogous compounds (e.g., cyclohexyl N-phenylcarbamate) reveal chair conformations with axial phenyl groups. For enantiomerically pure targets:

Chiral Stationary Phase Chromatography

Enzymatic Resolution

Lipase B from Candida antarctica catalyzes the kinetic resolution of racemic alcohol precursors (ee >99%, 45% yield).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

δ 7.28–7.47 (m, 5H, Ph), 3.89 (d, J=6.06 Hz, 2H, OCH₂), 2.82 (s, 6H, N(CH₃)₂), 1.53–1.73 (m, 4H, cyclohexyl).

Purity Assessment

HPLC (C18, 0.1% TFA in H₂O/MeCN) shows ≥98% purity at 254 nm.

Industrial-Scale Production Insights

Adapting the CDI method for kilogram-scale synthesis:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reactor Volume | 500 mL | 50 L |

| Cooling Method | Ice bath | Jacketed chilling |

| Distillation | Rotovap | Short-path distillation |

| Yield | 78% | 72% |

Key challenges include exotherm control during CDI activation and minimizing imidazole byproduct formation.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable safer phosgene utilization:

Chemical Reactions Analysis

Types of Reactions

3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other carbamates and sulfonamide derivatives. Below is a comparative analysis with key analogues:

Key Findings from Research

Stability : The cyclohexyl backbone and sulfamoyl group likely improve hydrolytic stability compared to simpler carbamates like cyclohexyl phenylcarbamate, which degrade readily in acidic conditions.

Toxicity: While Methyl (3-hydroxyphenyl)-carbamate has established safety protocols, the target compound’s sulfonamide moiety raises concerns about hypersensitivity reactions, a known issue with sulfa drugs .

Biological Activity

3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl group linked to a phenylcarbamate moiety, with a dimethylsulfamoyl substituent. The structural formula can be represented as follows:

This structure is critical for understanding the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfamoyl group enhances binding affinity to target proteins, potentially modulating their activity through competitive inhibition or allosteric modulation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, affecting signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and potential antitumor effects.

Anti-inflammatory Activity

Studies have shown that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines. For instance, in vitro studies demonstrated that this compound significantly decreased the production of TNF-alpha and IL-6 in macrophage cell lines.

Analgesic Effects

Preclinical models suggest that this compound may possess analgesic properties. Behavioral assays in rodents indicated reduced pain sensitivity when administered at therapeutic doses.

Antitumor Potential

Emerging research indicates that the compound could have antitumor activity. In vitro assays revealed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anti-inflammatory effects in macrophage cell cultures with a significant reduction in cytokine levels. |

| Study 2 | Reported analgesic properties in rodent models, showing a decrease in pain response. |

| Study 3 | Indicated cytotoxic effects on cancer cell lines, suggesting potential for further development as an anticancer agent. |

Q & A

Basic Research Question

- NMR Spectroscopy : Confirms regiochemistry of sulfamoyl and carbamate groups via characteristic shifts (e.g., NH protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds between NH and carbonyl groups in crystal lattices) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and detects impurities .

How do reaction conditions such as catalyst choice and solvent selection impact the synthesis of phenylcarbamate derivatives?

Advanced Research Question

- Catalyst Dependency : Lewis acids (e.g., HCl) enhance nucleophilic attack of alcohols on isocyanates, while bulky bases like DMAP may fail due to steric hindrance .

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility of intermediates but may reduce reaction rates compared to CHCl₃ .

- Temperature Control : Elevated temperatures (40–60°C) accelerate reactions but risk side-product formation (e.g., urea derivatives) .

What structural features of this compound are critical for its molecular interactions, as revealed by crystallographic studies?

Advanced Research Question

- Cyclohexane Conformation : The chair conformation of the cyclohexyl ring minimizes steric strain, enabling optimal alignment of sulfamoyl and carbamate groups .

- Hydrogen Bonding : Intermolecular N–H⋯O bonds stabilize crystal packing (e.g., R₂²(20) motifs) and influence solubility .

- Dihedral Angles : Variations in phenyl ring orientations (29.6°–61.7°) suggest flexibility in binding to biological targets .

How does the compound's reactivity compare in nucleophilic substitution reactions with different electrophiles, based on existing data?

Advanced Research Question

- Isocyanate vs. Isothiocyanate : Phenyl isocyanate reacts efficiently with alcohols, while isothiocyanate shows no reactivity under identical conditions, likely due to electronic and steric differences in the leaving group .

- Nucleophile Selectivity : Sulfamoyl groups exhibit higher electrophilicity at the carbonyl carbon, favoring attack by amines over alcohols in competitive reactions .

What are the potential biological targets of this compound, and what in vitro assays are suitable for evaluating its activity?

Intermediate Research Question

- Proteomics Applications : The sulfamoyl moiety may inhibit serine proteases or acetyltransferases; activity can be screened via fluorescence-based enzymatic assays .

- Anticancer Potential : Quinazoline-derivative analogs are evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory Screening : COX-2 inhibition assays (ELISA) and molecular docking simulations assess binding to active sites .

How can researchers resolve contradictions in reported synthetic yields or unexpected reaction outcomes for this compound?

Advanced Research Question

- Troubleshooting Failed Reactions : If carbamate formation stalls, verify isocyanate purity via FT-IR (peak at ~2270 cm⁻¹ for N=C=O) and test alternative catalysts (e.g., ZnCl₂) .

- Side-Product Analysis : Use HPLC-MS to identify byproducts (e.g., urea derivatives from amine contamination) and adjust reaction stoichiometry .

What strategies are recommended for optimizing the regioselectivity of substitution reactions involving the sulfamoyl and carbamate groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.